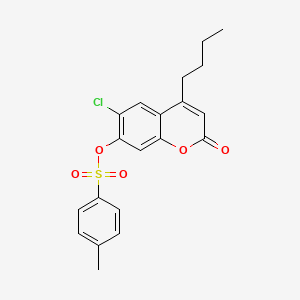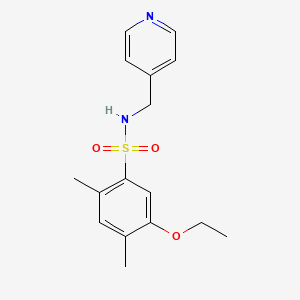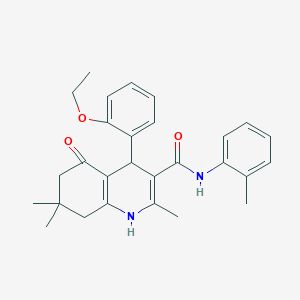![molecular formula C21H22N4O3 B4985318 N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DAP-5 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
DAP-5 works by inhibiting the activity of ribosomal protein S6 kinase (p70S6K), which is a protein that is involved in cell growth and proliferation. By inhibiting p70S6K, DAP-5 prevents the growth and proliferation of cancer cells. DAP-5 also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing the formation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DAP-5 has various biochemical and physiological effects. DAP-5 has been found to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in cell signaling and regulation. DAP-5 also inhibits the activity of phosphodiesterase (PDE), which is an enzyme that breaks down cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which play a crucial role in regulating various physiological processes such as blood pressure and smooth muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAP-5 in lab experiments is its specificity towards cancer cells. DAP-5 selectively targets cancer cells and has minimal effects on normal cells. Additionally, DAP-5 has been shown to enhance the efficacy of chemotherapy drugs, making them more effective in killing cancer cells.
One of the limitations of using DAP-5 in lab experiments is its solubility. DAP-5 is poorly soluble in water, which can make it difficult to use in certain experiments. Additionally, DAP-5 has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DAP-5. One area of research is the development of more efficient synthesis methods to produce DAP-5 with higher yields and purity. Another area of research is the optimization of DAP-5 for use in vivo, including the development of more water-soluble derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of DAP-5 for cancer treatment. Finally, research is needed to explore the potential use of DAP-5 in other therapeutic areas, such as cardiovascular disease and neurological disorders.
Conclusion:
In conclusion, DAP-5 is a chemical compound that has shown promising results in scientific research for its potential use in cancer treatment. DAP-5 selectively targets cancer cells and has minimal effects on normal cells. Its mechanism of action involves inhibiting the activity of p70S6K and activating the tumor suppressor protein p53. DAP-5 has various biochemical and physiological effects, including inhibiting the activity of PKC and PDE. While there are limitations to using DAP-5 in lab experiments, there are several future directions for research that could lead to its further development and optimization for use in cancer treatment and other therapeutic areas.
Métodos De Síntesis
The synthesis of DAP-5 involves the reaction of N,N-diallylpyridin-2-amine with 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The reaction yields DAP-5 as a white solid with a melting point of 179-181°C. This synthesis method has been optimized to produce high yields of DAP-5 with minimal impurities.
Aplicaciones Científicas De Investigación
DAP-5 has been extensively studied for its potential use in cancer treatment. Research has shown that DAP-5 inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. DAP-5 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, DAP-5 has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propiedades
IUPAC Name |
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(prop-2-enyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-12-25(13-6-2)18-11-10-15(14-22-18)21-23-20(24-28-21)16-8-7-9-17(26-3)19(16)27-4/h5-11,14H,1-2,12-13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXFCLTYBACCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

